N-Ethyl-3-(3-nitrophenyl)benzamide

描述

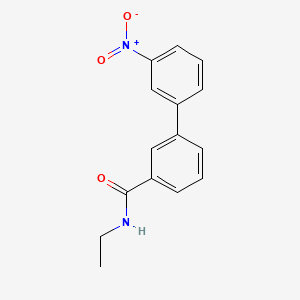

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-3-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-16-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALPEQSCKHJNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742871 | |

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-02-1 | |

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 3 3 Nitrophenyl Benzamide and Its Chemical Analogues

Established Synthetic Routes to N-Ethyl-3-(3-nitrophenyl)benzamide

The synthesis of this compound is primarily achieved through the strategic formation of an amide bond between two key precursors: a derivative of 3-(3-nitrophenyl)benzoic acid and ethylamine (B1201723).

Amide Bond Formation Strategies: Traditional and Modern Approaches

The amide bond is a cornerstone of organic chemistry, and its formation is one of the most frequently performed reactions. researchgate.net The synthesis of N-substituted amides like the target compound can be approached through several reliable methods.

A traditional and highly effective method for forming amides is the acylation of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride. libretexts.org This nucleophilic addition-elimination reaction is typically rapid and high-yielding. shout.education

The process begins with the conversion of the parent carboxylic acid, 3-(3-nitrophenyl)benzoic acid, into its more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting 3-(3-nitrophenyl)benzoyl chloride possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the chlorine and oxygen atoms. chemguide.co.uk

This activated intermediate then reacts readily with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the stable this compound. shout.education The reaction is typically performed in the presence of a base or excess amine to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgshout.education

Reaction Scheme:

Activation: 3-(3-nitrophenyl)benzoic acid + SOCl₂ → 3-(3-nitrophenyl)benzoyl chloride

Coupling: 3-(3-nitrophenyl)benzoyl chloride + CH₃CH₂NH₂ → this compound + HCl

Modern amide synthesis often employs coupling reagents to facilitate the reaction directly between a carboxylic acid and an amine under milder conditions, avoiding the need to first generate a harsh acyl chloride. numberanalytics.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. numberanalytics.com This approach is particularly valuable in complex syntheses where sensitive functional groups might be present. organic-chemistry.org

A wide array of coupling reagents has been developed, each with specific characteristics. They are broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts. peptide.comsigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. peptide.comresearchgate.netlumiprobe.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Onium Salts: Phosphonium reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU, HCTU) are highly efficient and lead to fast reaction rates with minimal side reactions. peptide.comsigmaaldrich.com HATU, for instance, is known for its high reactivity and ability to reduce racemization, making it one of the most effective coupling reagents. peptide.comsigmaaldrich.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of ethylamine to form the final amide product. numberanalytics.com

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, byproduct is easily removed by aqueous extraction. researchgate.netlumiprobe.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very efficient with fast reaction times (as little as 6 minutes). peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Reacts faster and with less epimerization than HBTU; highly effective. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective, especially for sterically hindered couplings and peptide cyclization. peptide.com |

Introduction of the 3-Nitrophenyl Moiety: Aromatic Substitution Reactions

The carbon-carbon bond forming the biaryl core of the 3-(3-nitrophenyl)benzoic acid precursor is most effectively constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. youtube.comyoutube.com

This reaction creates a new C-C bond by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com For the synthesis of the key intermediate, 3-(3-nitrophenyl)benzoic acid, two primary Suzuki coupling strategies are viable:

Route A: Coupling of 3-iodobenzoic acid with 3-nitrophenylboronic acid. oc-praktikum.de

Route B: Coupling of 3-bromonitrobenzene with 3-carboxyphenylboronic acid.

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. youtube.com

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 3-Iodobenzoic acid | Provides one of the aromatic rings. |

| Boronic Acid | 3-Nitrophenylboronic acid | Provides the second aromatic ring and the organoboron component. |

| Palladium Catalyst | Palladium(II) chloride or Pd(PPh₃)₄ | Catalyzes the C-C bond formation. oc-praktikum.denih.gov |

| Base | Sodium hydroxide (B78521) or Cesium carbonate | Activates the transmetalation step. youtube.comoc-praktikum.de |

| Solvent | Aqueous solution or DME | Solubilizes reactants and facilitates the reaction. nih.gov |

The necessary starting material, 3-nitrobenzoic acid, is readily prepared by the electrophilic nitration of benzoic acid using a mixture of nitric acid and sulfuric acid at low temperatures. wikipedia.orgyoutube.com

N-Alkylation and N-Derivatization Approaches for the Ethyl Group

An alternative synthetic strategy involves forming the parent amide first, followed by the introduction of the ethyl group. This approach starts with the synthesis of 3-(3-nitrophenyl)benzamide, which can be achieved by coupling 3-(3-nitrophenyl)benzoic acid with ammonia.

Subsequently, the ethyl group is introduced via N-alkylation. This can be accomplished by reacting the primary amide with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. More advanced and milder methods have also been developed, such as manganese-catalyzed N-alkylation using alcohols as the alkylating agents, which represents a more sustainable approach. acs.org This catalytic method proceeds through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amide that is subsequently reduced. acs.org

Development of Novel and Optimized Synthetic Pathways

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. consensus.app Key areas of development include:

Catalyst Improvement: The development of novel palladium ligands for Suzuki-Miyaura couplings aims to improve reaction yields, broaden the substrate scope, and allow for reactions under milder conditions with lower catalyst loadings. nih.govcapes.gov.br

Greener Reagents and Solvents: There is a strong push to replace hazardous reagents and solvents. This includes the development of novel, recyclable coupling reagents like NDTP, which is non-irritating and allows for rapid amide synthesis in greener solvents. organic-chemistry.org

Process Intensification: Techniques like microwave-assisted synthesis are being employed to dramatically reduce reaction times for steps like the Suzuki coupling, often from hours to minutes, while improving yields. nih.gov

One-Pot Procedures: Combining multiple synthetic steps into a single continuous process without isolating intermediates can significantly improve efficiency. A tandem Suzuki coupling followed by lactonization is one such example that could be adapted for amidation, streamlining the synthesis of complex molecules. nih.gov

These advancements aim to make the synthesis of this compound and its analogues more scalable, sustainable, and applicable for broader chemical research.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, the synthesis of this compound can be approached using green chemistry principles. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.org

One green approach is the direct amidation of 3-(3-nitrophenyl)benzoic acid with ethylamine using a catalyst, thereby avoiding the use of stoichiometric activating agents that generate significant waste. ucl.ac.uk Boric acid has been shown to be an effective catalyst for such direct amidations, often under solvent-free conditions which further enhances the green credentials of the synthesis. semanticscholar.orgbohrium.com This method involves heating a mixture of the carboxylic acid and the amine with a catalytic amount of boric acid. bohrium.com

Another green strategy is the use of electrosynthesis, which can facilitate amide bond formation under mild conditions, often avoiding bulk chemical reagents. rsc.org The application of biocatalysis, employing enzymes to form the amide bond, represents another frontier in the green synthesis of amides, offering high selectivity and mild reaction conditions in aqueous media. rsc.org

| Method | Catalyst/Mediator | Conditions | Advantages |

| Catalytic Amidation | Boric Acid | Solvent-free, heating | Reduced waste, atom economy semanticscholar.orgbohrium.com |

| Electrosynthesis | Electrochemical cell | Mild conditions | Avoids bulk reagents rsc.org |

| Biocatalysis | Enzymes (e.g., hydrolases) | Aqueous media, mild temp. | High selectivity, sustainable rsc.org |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires careful control of chemo- and regioselectivity. Chemoselectivity is crucial to ensure that the amide-forming reaction does not interfere with the nitro group present on the phenyl ring. The choice of coupling reagents and reaction conditions is paramount to prevent unwanted side reactions.

Regioselectivity comes into play when considering the starting materials. For instance, in a hypothetical synthesis starting from 3-aminobenzonitrile, selective hydrolysis of the nitrile in the presence of other functional groups would be a key regioselective step. More directly, the acylation of 3-nitroaniline (B104315) with a benzoyl chloride derivative must be regioselective to ensure the formation of the desired isomer. The inherent directing effects of the substituents on the aromatic rings guide the regiochemical outcome of the reaction. The development of new catalytic systems continues to provide more precise control over chemo- and regioselectivity in the synthesis of complex molecules. mdpi.com

Microwave-Assisted and Flow Chemistry Protocols

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages for the preparation of this compound. Microwave irradiation can dramatically reduce reaction times and improve yields in amide synthesis. mdpi.comnih.govresearchgate.net A microwave-assisted approach for the direct amidation of 3-(3-nitrophenyl)benzoic acid with ethylamine, potentially catalyzed by ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions, could provide a rapid and efficient route to the target compound. mdpi.comnih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. chem-station.com This can lead to higher yields, improved safety, and easier scalability. The synthesis of this compound in a microflow reactor could involve the rapid activation of 3-(3-nitrophenyl)benzoic acid followed by immediate reaction with ethylamine, minimizing the formation of impurities. chem-station.com

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound structure presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Nitrophenyl Ring: Reduction and Further Transformations

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed. A key modification is its reduction to an amino group, which opens up a vast array of subsequent chemical transformations. The selective reduction of the nitro group in the presence of the amide functionality can be achieved using various methods. researchgate.net

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and effective method. google.com Other reducing systems, such as iron in acetic acid or stannous chloride, can also be employed. nih.gov A metal-free approach involves the use of trichlorosilane, which can chemoselectively reduce the nitro group. rsc.org The resulting N-Ethyl-3-(3-aminophenyl)benzamide is a valuable intermediate. The newly formed amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for extensive derivatization of this part of the molecule.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol, room temperature/slight warming | N-Ethyl-3-(3-aminophenyl)benzamide google.com |

| Fe/CH₃COOH | Heating | N-Ethyl-3-(3-aminophenyl)benzamide nih.gov |

| SnCl₂·2H₂O | Ethanol, reflux | N-Ethyl-3-(3-aminophenyl)benzamide |

| HSiCl₃ | Triethylamine, acetonitrile (B52724) | N-Ethyl-3-(3-aminophenyl)benzamide rsc.org |

Modifications at the Amide Nitrogen and Benzoyl Moiety

The amide nitrogen and the benzoyl moiety of this compound also offer opportunities for modification. While the N-ethyl group is relatively stable, more complex N-alkyl or N-aryl groups could be introduced by starting with different primary amines in the initial synthesis.

The benzoyl portion of the molecule can be functionalized through electrophilic aromatic substitution, although the presence of the deactivating nitro group on the other ring will influence the reactivity and regioselectivity of such reactions. More modern approaches, such as transition metal-catalyzed C-H functionalization, could allow for the direct introduction of various substituents onto the benzoyl ring. acs.orgrsc.orgrsc.orgmdpi.com For example, palladium-catalyzed C-H arylation could be used to introduce new aryl groups at specific positions on the benzoyl ring. mdpi.com

Synthesis of Isomeric and Analogous N-Ethyl-nitrophenylbenzamides

The synthesis of isomers and analogues of this compound can be achieved by varying the starting materials. For example, using 2-(3-nitrophenyl)benzoic acid or 4-(3-nitrophenyl)benzoic acid would lead to the corresponding isomeric N-ethyl benzamides. Similarly, employing 3-(2-nitrophenyl)benzoic acid or 3-(4-nitrophenyl)benzoic acid would result in isomers with the nitro group at different positions on the second phenyl ring.

The synthesis of analogues can be accomplished by using different amines in the amidation reaction. For instance, reacting 3-(3-nitrophenyl)benzoyl chloride with aniline (B41778) would produce N-phenyl-3-(3-nitrophenyl)benzamide. The synthesis of a related compound, 4-Nitro-N-(3-nitrophenyl)benzamide, has been reported via the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline, demonstrating the feasibility of these approaches. The synthesis of a variety of N-substituted benzamides with different substitution patterns on the aromatic rings has been explored in the context of developing new bioactive compounds. nih.govresearchgate.netmdpi.com

Advanced Structural and Spectroscopic Elucidation of N Ethyl 3 3 Nitrophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-Dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules like N-Ethyl-3-(3-nitrophenyl)benzamide often exhibit overlapping signals and complex splitting patterns that necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons. It would also show correlations among the protons on each of the aromatic rings, helping to trace the connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the known proton chemical shift to its corresponding carbon chemical shift.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~166 | H-2', H-6', NH |

| NH | ~8.5 (broad) | - | C=O, C-1'', C-1' |

| CH₂ | ~3.5 (q) | ~40 | CH₃, C=O, NH |

| CH₃ | ~1.2 (t) | ~15 | CH₂ |

| C-1' | - | ~135 | H-2', H-6' |

| C-2', C-6' | ~7.8 | ~127 | C-4', C=O |

| C-3', C-5' | ~7.5 | ~129 | C-1' |

| C-4' | ~7.6 | ~132 | H-2', H-6' |

| C-1'' | - | ~138 | H-2'', H-6'' |

| C-2'' | ~8.4 | ~124 | C-4'', C-6'' |

| C-3'' | - | ~148 | H-2'', H-4'' |

| C-4'' | ~8.2 | ~123 | C-2'', C-6'' |

| C-5'' | ~7.7 | ~130 | C-1'', C-3'' |

| C-6'' | ~7.9 | ~118 | C-2'', C-4'' |

Dynamic NMR Studies for Conformational Analysis

Molecules that are not sterically locked can exist as a mixture of rapidly interconverting conformers in solution. copernicus.org this compound possesses several bonds with rotational freedom, primarily the amide C-N bond and the two C-C bonds connecting the phenyl rings to the amide group. Rotation around the amide bond is known to be restricted due to the partial double bond character, which can lead to the existence of E and Z isomers.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures, is a powerful technique for studying these conformational dynamics. unibas.it

At high temperatures, if the rotation is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals.

As the temperature is lowered, the rate of interconversion slows down. This can lead to significant broadening of the NMR signals.

If the temperature is lowered sufficiently to "freeze out" the individual conformers (i.e., the rate of exchange becomes slow on the NMR timescale), separate signals for each conformer may be observed. unibas.itresearchgate.net

By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the kinetic and thermodynamic parameters for the rotational process, including the free energy of activation (ΔG‡). unibas.it This provides critical insight into the molecule's flexibility and the relative stability of its different conformations in solution.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about a molecule's average conformation, solid-state NMR (ssNMR) provides information about its structure in the solid phase. This is crucial as many compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, each having distinct physical properties.

In ssNMR, techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to overcome the signal broadening effects seen in the solid state. The resulting spectra can reveal subtle differences in the local chemical environment.

Polymorph Identification: Different crystalline polymorphs will give rise to distinct ssNMR spectra because the molecules are packed differently, leading to variations in intermolecular interactions and, consequently, different chemical shifts.

Crystalline vs. Amorphous Content: ssNMR can distinguish between the ordered environment of a crystalline solid and the disordered environment of an amorphous form. Crystalline materials typically show sharp NMR signals, whereas amorphous materials exhibit broad lines. This can be used to quantify the degree of crystallinity in a sample.

For this compound, ssNMR would be essential for characterizing different solid forms, ensuring batch-to-batch consistency, and understanding how solid-state structure might influence its properties.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₅H₁₄N₂O₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Exact Mass Calculation for this compound

| Element | Count | Isotope | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 15 | ¹²C | 12.000000 | 180.000000 |

| Hydrogen | 14 | ¹H | 1.007825 | 14.10955 |

| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |

| Oxygen | 3 | ¹⁶O | 15.994915 | 47.984745 |

| Theoretical Exact Mass [M] | 270.099943 | |||

| Theoretical Exact Mass [M+H]⁺ | 271.107768 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, the protonated parent molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer, generating a fragmentation spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the relatively weak amide bonds. Key predicted fragmentations include:

Cleavage of the amide C-N bond: This can lead to the formation of a benzoyl cation (m/z 105.03) and a neutral N-ethyl-3-nitroaniline fragment, or the formation of an N-ethyl-3-nitrophenylaminyl cation (m/z 166.07).

Cleavage of the aryl-C bond: This can result in the loss of the nitrophenyl group to give an N-ethylbenzamide fragment ion.

Loss of the ethyl group: Fragmentation of the N-ethyl group is also a possible pathway.

Studying these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule, complementing the data obtained from NMR spectroscopy. nih.gov

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Predicted m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 271.1078 | [C₁₅H₁₄N₂O₃ + H]⁺ (Parent Ion) | - |

| 166.0710 | [C₈H₉N₂O₂]⁺ (N-ethyl-3-nitrophenylaminyl cation) | C₇H₅O (Benzaldehyde) |

| 150.0402 | [C₇H₅NO₃]⁺ (3-Nitrobenzoyl cation) | C₈H₉N (N-Ethylaniline) |

| 122.0368 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | C₉H₁₀NO (N-Ethylbenzamide) |

| 105.0335 | [C₇H₅O]⁺ (Benzoyl cation) | C₈H₉N₂O₂ (N-Ethyl-3-nitroaniline) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. For this compound, these methods would provide a characteristic spectral fingerprint.

A detailed analysis of the IR and Raman spectra of this compound would involve assigning observed vibrational bands to specific functional groups and molecular motions. While specific experimental data is not available, the expected characteristic absorption and scattering bands can be predicted based on established group frequencies.

Key functional groups to be analyzed would include the amide group, the nitro group, the aromatic rings, and the ethyl group.

Amide Group Vibrations: The secondary amide linkage (-CONH-) gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a strong band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O stretching vibration (Amide I band) is one of the most intense bands in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is expected in the 1510-1570 cm⁻¹ region.

Nitro Group Vibrations: The nitro group (-NO₂) is characterized by two strong stretching vibrations. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretching is found between 1300 and 1370 cm⁻¹. spectrabase.com The presence of these two intense bands would be a clear indicator of the nitro functionality. spectrabase.com

Aromatic and Alkyl Vibrations: C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several bands in the 1400-1600 cm⁻¹ region.

Table 1: Predicted IR and Raman Band Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | Strong | Medium |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong | Strong |

| Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong | Medium |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 | Very Strong | Strong |

| Nitro | Symmetric NO₂ Stretch | 1300-1370 | Very Strong | Medium |

| Aromatic | C-H Stretch | 3000-3100 | Medium | Strong |

| Aromatic | C=C Stretch | 1400-1600 | Medium-Strong | Strong |

Shifts in the vibrational frequencies of key functional groups, particularly the N-H and C=O bands of the amide linkage, can provide significant insight into intermolecular interactions. In the solid state, this compound is expected to form intermolecular hydrogen bonds of the N-H···O=C type. This interaction would cause a red shift (shift to lower frequency) in the N-H stretching band and a slight red shift in the C=O stretching band compared to their frequencies in a non-polar solvent or the gas phase. The magnitude of these shifts is correlated with the strength of the hydrogen bond.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically silver or gold nanoparticles. A SERS study of this compound would reveal information about its orientation and interaction with the metal substrate.

By analyzing the enhancement of specific Raman bands, one can deduce which parts of the molecule are closest to the surface. For instance, if the bands associated with the nitro-substituted phenyl ring are significantly enhanced, it would suggest that this part of the molecule adsorbs onto the metal surface, possibly through interactions involving the nitro group or the π-system of the ring. Conversely, strong enhancement of the ethyl group vibrations could indicate an orientation where the N-ethyl benzamide (B126) portion is closer to the surface. esisresearch.org The SERS technique is powerful for understanding the surface chemistry and orientation of molecules at interfaces. rsc.org

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₃ |

| Formula Weight | 270.29 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | 4 |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This analysis focuses on intermolecular forces that create the supramolecular architecture. For this compound, the primary interaction governing crystal packing would likely be the intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, often forming chains or dimeric motifs. esisresearch.org

Theoretical and Computational Chemistry Studies on N Ethyl 3 3 Nitrophenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For N-Ethyl-3-(3-nitrophenyl)benzamide, DFT calculations have been employed to understand its geometry, electronic structure, and spectroscopic behavior.

Geometry Optimization and Conformational Landscapes

Conformational analysis explores the different spatial arrangements a molecule can adopt due to the rotation around its single bonds. These different arrangements, or conformers, often have different energies, and understanding this "conformational landscape" is crucial for predicting a molecule's behavior. For similar benzamide (B126) derivatives, computational studies have revealed the existence of multiple stable conformers with similar energies. researchgate.net The relative energies of these conformers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity and interactions. The Highest Occupated Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. nih.gov For many organic molecules, including those with nitro groups, the HOMO and LUMO are often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer upon electronic excitation. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ejosat.com.tr These maps are useful for predicting how a molecule will interact with other molecules, for instance, in identifying potential sites for hydrogen bonding or other non-covalent interactions. ejosat.com.tr

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. nih.gov |

| MEP | Molecular Electrostatic Potential | Visualizes electron density, predicting sites for electrophilic and nucleophilic attack. ejosat.com.tr |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) can be performed. epstem.net These calculated shifts are often in good agreement with experimental values, aiding in the assignment of peaks in the experimental spectra. nih.govepstem.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov Comparing the calculated IR spectrum with the experimental one can help in identifying the functional groups present in the molecule and confirming its structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qaresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions. nih.gov The solvent environment can significantly affect the UV-Vis spectrum, and computational models can account for these solvent effects. qu.edu.qa

Non-Linear Optical (NLO) Properties Prediction

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in photonics and optoelectronics. DFT calculations can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β₀). nih.gov Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The presence of donor and acceptor groups within a π-conjugated system can enhance these NLO properties. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, solvent effects, and other dynamic processes.

Ligand-Protein Interaction Dynamics at the Atomic Level

To comprehend the potential biological activity of this compound, it is crucial to understand its interactions with protein targets at an atomic level. Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and analyze these dynamic events. github.io MD simulations treat the ligand and protein as a system of atoms in motion, governed by the principles of classical mechanics and a set of empirically derived energy functions known as a force field. rowansci.com

These simulations can track the trajectory of every atom in the system over time, typically on the scale of nanoseconds to microseconds, providing a detailed picture of the binding process. q-chem.com This allows researchers to observe the conformational changes that both the ligand and the protein may undergo to achieve an optimal fit, a concept known as "induced fit". The explicit inclusion of solvent molecules, usually water, is critical for accurately representing the hydrophobic effect and other solvent-mediated interactions that drive binding. rowansci.com

From these dynamic trajectories, a wealth of quantitative data can be extracted. A primary goal is the calculation of the binding free energy, which determines the affinity of the ligand for the protein. This is often decomposed into various energetic contributions, such as van der Waals interactions, electrostatic interactions, hydrogen bonds, and the energetic cost of desolvation. Analysis of the simulation can pinpoint key amino acid residues in the protein's binding pocket that form stable, lasting interactions with specific moieties of the ligand. For this compound, this could involve hydrogen bonds between the amide group and polar residues, or pi-stacking interactions involving its two phenyl rings. Understanding these specific interactions is fundamental for rational drug design and for explaining the molecular basis of the compound's activity. numberanalytics.com

Table 1: Illustrative Breakdown of Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Ligand Moiety Involved | Interacting Protein Residue (Example) | Distance (Å) | Energy Contribution (kcal/mol) |

| Hydrogen Bond | Amide N-H (Donor) | Aspartate (Acceptor) | 2.9 | -4.5 |

| Hydrogen Bond | Amide C=O (Acceptor) | Arginine (Donor) | 3.1 | -3.8 |

| Pi-Pi Stacking | 3-Nitrophenyl Ring | Tyrosine | 3.5 | -2.1 |

| Hydrophobic | Ethyl Group | Leucine, Valine | < 4.0 | -1.5 |

| van der Waals | Benzamide Ring | Phenylalanine | 3.8 | -1.2 |

Note: This table is a hypothetical illustration of the types of data obtained from MD simulations. Actual values would be specific to a particular protein target.

Reactivity and Mechanism Predictions

Predicting the chemical reactivity of a molecule is a cornerstone of computational chemistry. Density Functional Theory (DFT) provides a powerful framework for this, and one of its most useful conceptual tools is the Fukui function, ƒ(r). rowansci.com The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. github.io By identifying regions where the electron density is most susceptible to change, it pinpoints the most likely sites for chemical attack. rowansci.com

To simplify this, the Fukui function is often condensed into atomic sites, providing a set of values for each atom in the molecule. ims.ac.jp Three main types of condensed Fukui functions are calculated:

ƒ+ : This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). A high ƒ+ value on an atom indicates it is a good electron acceptor and thus an electrophilic site. researchgate.net

ƒ- : This function gauges the reactivity towards an electrophilic attack (attack by an electron-deficient species). A high ƒ- value on an atom signifies it is a good electron donor and therefore a nucleophilic site. researchgate.net

ƒ0 : This function predicts the site for a radical attack.

These functions are typically calculated using a finite difference approach, where separate calculations are performed for the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons). catalysis.blog For this compound, this analysis would reveal which of its atoms are most susceptible to metabolic transformation or other chemical reactions. For instance, the analysis might highlight the carbon atoms of the nitro-substituted ring as key electrophilic centers, while the oxygen atoms of the nitro and amide groups would likely be identified as nucleophilic centers. uni-muenchen.de

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | Atom Type | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | Most Likely Reaction |

| C (carbonyl) | Carbonyl Carbon | 0.18 | 0.02 | Nucleophilic Attack |

| O (carbonyl) | Carbonyl Oxygen | 0.05 | 0.25 | Electrophilic Attack |

| N (nitro) | Nitro Nitrogen | 0.15 | 0.01 | Nucleophilic Attack |

| O (nitro) | Nitro Oxygen | 0.03 | 0.22 | Electrophilic Attack |

| C (nitro-ring) | Aromatic Carbon | 0.12 | 0.04 | Nucleophilic Attack |

| N (amide) | Amide Nitrogen | 0.02 | 0.15 | Electrophilic Attack |

Note: This table presents illustrative values to demonstrate the concept. Higher values (bolded) indicate the most probable site for the respective type of attack. The specific values depend on the level of theory and basis set used in the calculation.

Beyond identifying reactive sites, computational chemistry can elucidate the entire pathway of a chemical reaction, from reactants to products. This involves mapping the potential energy surface (PES) of the reaction. The most critical point on this surface is the transition state (TS), which is the highest energy structure along the reaction coordinate—an energy saddle point. github.io Locating the TS is a challenging but essential task in computational chemistry, as its energy determines the activation barrier of the reaction. mit.edu

Several algorithms have been developed to find transition states, such as the synchronous transit-guided quasi-Newton (QST2 and QST3) methods, which use the structures of the reactant and product (and in the case of QST3, a guess of the TS) to locate the saddle point. github.io Once a candidate TS structure is found, it must be characterized by a vibrational frequency analysis. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). github.io

After the TS is confirmed, the Intrinsic Reaction Coordinate (IRC) method is used to trace the reaction path downhill from the TS to the reactant and product minima on the potential energy surface. q-chem.comuni-muenchen.de This confirms that the identified TS indeed connects the desired reactants and products and provides a detailed depiction of the geometric changes that occur throughout the reaction. rowansci.com For a reaction involving this compound, such as its hydrolysis, this analysis would provide the structure of the transition state, the activation energy, and a step-by-step view of how the water molecule attacks the carbonyl carbon and how the amide bond subsequently breaks.

Table 3: Hypothetical Transition State Properties for the Hydrolysis of this compound

| Property | Value | Description |

| Relative Energy (to Reactants) | +25.5 kcal/mol | The activation energy barrier for the reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |

| Primary Atomic Motion | C-N bond stretching, C-O bond forming | Describes the key atomic movements along the reaction coordinate. |

| Key Interatomic Distances | C(carbonyl)-N(amide): 1.8 Å, C(carbonyl)-O(water): 2.1 Å | Shows the partial formation and breaking of bonds at the TS. |

Note: This table contains hypothetical data for illustrative purposes. The actual values are dependent on the specific reaction and computational method.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds, which closely align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method provides a detailed analysis of the electron density distribution and the interactions between different parts of a molecule. q-chem.com

Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction and Significance |

| LP (N-amide) | π* (C=O) | 45.8 | Strong resonance delocalization within the amide group. |

| LP (N-amide) | π* (Benzamide Ring) | 5.2 | Delocalization of nitrogen lone pair into the phenyl ring, influencing ring reactivity. |

| LP (O-nitro) | π* (Nitrophenyl Ring) | 12.5 | Strong delocalization from nitro oxygen, indicating significant electron-withdrawing character. |

| π (Benzamide Ring) | π* (Nitrophenyl Ring) | 1.8 | Inter-ring π-conjugation, contributing to the planarity and electronic communication between the rings. |

| σ (C-H) | σ* (C-N) | 0.8 | Weak hyperconjugation, typical C-H bond interactions. |

Note: This table presents hypothetical E(2) values to illustrate the insights gained from NBO analysis. The magnitude of these interactions would be determined by a specific quantum chemical calculation.

Reactivity and Reaction Mechanisms of N Ethyl 3 3 Nitrophenyl Benzamide

Chemical Transformations of the Nitro Group

The nitro group on the nitrophenyl ring is a key site of chemical reactivity, undergoing transformations that are fundamental to the functionalization of N-Ethyl-3-(3-nitrophenyl)benzamide.

Reduction Reactions to Amino or Hydroxylamino Derivatives

The nitro group is readily susceptible to reduction, a reaction that can yield either amino or hydroxylamino derivatives depending on the reagents and conditions employed. This transformation is a pivotal step in modifying the electronic and, consequently, the biological properties of the molecule. The reduction proceeds through a series of intermediates, with the nitroso derivative being a key transient species.

Commonly used reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) with a catalyst). The choice of reducing system allows for selectivity towards the final product. For instance, milder reducing agents or controlled conditions can favor the formation of the N-hydroxylamino derivative, while more potent systems will typically lead to the fully reduced amino group.

Table 1: Representative Reduction Conditions for Nitro Arenes

| Reagent System | Product | Comments |

|---|---|---|

| H₂, Pd/C | Amino (-NH₂) | A common and clean method for complete reduction. |

| Fe, NH₄Cl, H₂O/EtOH | Amino (-NH₂) | Often used in laboratory and industrial synthesis due to its efficiency and cost-effectiveness. |

| SnCl₂, HCl | Amino (-NH₂) | A classic method for nitro group reduction. |

The resulting amino derivative, N-Ethyl-3-(3-aminophenyl)benzamide, is a versatile intermediate for further synthetic modifications, such as diazotization followed by substitution reactions.

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitro group is a strong electron-withdrawing group, which activates the nitrophenyl ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reactivity is most pronounced when a good leaving group is present at a position ortho or para to the nitro group. In this compound, the nitro group is at the meta position relative to the point of attachment of the benzoyl group. While meta-positioned nitro groups do provide some activation, the effect is significantly less pronounced than for ortho or para isomers. masterorganicchemistry.com

For a nucleophilic aromatic substitution to occur on the nitrophenyl ring of this specific molecule, a leaving group would need to be present on that ring. In the absence of such a leaving group, direct substitution of a hydrogen atom (SNArH) is generally difficult and requires highly reactive nucleophiles and specific reaction conditions. However, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group, it would be expected to undergo SNAr reactions with various nucleophiles.

Table 2: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Product Functional Group |

|---|---|

| RO⁻ (alkoxide) | Ether |

| RNH₂ (amine) | Amine |

| RS⁻ (thiolate) | Thioether |

The mechanism of these reactions typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitro group. youtube.comnih.gov

Reactivity of the Amide Moiety

The amide linkage in this compound is another center of reactivity, susceptible to both cleavage and modification.

Hydrolysis and Degradation Pathways under Various Conditions

The amide bond can be cleaved through hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures. This reaction breaks the molecule into its constituent carboxylic acid and amine.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding 3-(3-nitrophenyl)benzoic acid and ethylamine (B1201723).

Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethylamide anion (or its protonated form) results in the formation of the carboxylate salt of 3-(3-nitrophenyl)benzoic acid and ethylamine.

The rate of hydrolysis is influenced by the steric and electronic environment of the amide group. The presence of the bulky aromatic rings may provide some steric hindrance, but the reaction will proceed under sufficiently harsh conditions.

Acyl Transfer Reactions and Functionalization at Amide Nitrogen

Acyl transfer reactions involve the transfer of the acyl group (3-(3-nitrophenyl)benzoyl) from the ethylamino group to another nucleophile. youtube.com These reactions are mechanistically related to hydrolysis but utilize a nucleophile other than water. For instance, reaction with a more nucleophilic amine could lead to a transamidation reaction.

Functionalization at the amide nitrogen is also a possibility. The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base. The resulting amidate anion can then react with electrophiles, allowing for the introduction of various substituents onto the nitrogen atom. However, the reactivity of this site is generally lower than that of other potential reaction sites in the molecule.

Aromatic Reactivity of the Benzoyl and Nitrophenyl Rings

Both aromatic rings in this compound can potentially undergo electrophilic aromatic substitution, although their reactivity is significantly influenced by the existing substituents.

The nitrophenyl ring is substituted with a nitro group, which is a strong deactivator and a meta-director for electrophilic substitution. Therefore, any further electrophilic substitution on this ring would be disfavored and would be expected to occur at the positions meta to the nitro group. The presence of the benzoyl substituent, which is also meta-directing, would further reinforce this regioselectivity, albeit with a strong deactivating effect.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituent Effects | Predicted Position of Substitution |

|---|---|---|

| Benzoyl Ring | -C(O)NH- (ortho, para-directing, moderately activating/deactivating) | Ortho and para to the amide linkage |

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the deactivated nature of the nitrophenyl ring would likely require harsh reaction conditions for these transformations to occur.

Electrophilic Aromatic Substitution Patterns

The structure of this compound features two benzene (B151609) rings with different substituents, leading to distinct reactivity profiles for each ring in electrophilic aromatic substitution (EAS) reactions.

The N-ethylbenzamide moiety contains an amide group, which is generally considered an ortho-, para-directing group. youtube.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. youtube.comlibretexts.org However, the adjacent carbonyl group is electron-withdrawing, which moderates the activating effect of the nitrogen. This ring also bears a 3-(nitrophenyl) substituent.

The second ring is a nitrophenyl group. The nitro group (-NO₂) is a powerful electron-withdrawing group, both through inductive and resonance effects. youtube.comvedantu.comquora.com This strong deactivation significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than benzene. rsc.orgyoutube.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. youtube.comvedantu.comquora.comdoubtnut.com

Given these characteristics, electrophilic aromatic substitution will preferentially occur on the N-ethylbenzamide ring, which is the more activated of the two. The directing effects of the substituents on this ring will determine the regioselectivity of the substitution. The N-ethylamido group at position 1 is the dominant directing group and will favor substitution at the positions ortho and para to it (positions 2, 4, and 6). The (3-nitrophenyl) group at position 3 will exert a deactivating, meta-directing influence.

Predicted Electrophilic Aromatic Substitution on the N-Ethylbenzamide Ring:

| Position of Substitution | Directing Influence of N-Ethylamido Group (at C1) | Directing Influence of (3-Nitrophenyl) Group (at C3) | Overall Predicted Favorability |

| 2 | Ortho (Activating) | Ortho (Deactivating) | Moderately Favored |

| 4 | Para (Activating) | Ortho (Deactivating) | Favored |

| 6 | Ortho (Activating) | Para (Deactivating) | Moderately Favored |

| 5 | Meta (Deactivating) | Meta (Directing) | Disfavored |

Electrophilic attack on the nitrophenyl ring is significantly less likely due to the strong deactivating effect of the nitro group. If forced under harsh conditions, substitution would be expected to occur at the positions meta to the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives (if synthesized)

There is no readily available information on the synthesis of aryl halide derivatives of this compound. However, if such derivatives were prepared, they would be valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Hypothetically, halogen atoms could be introduced onto either aromatic ring through electrophilic halogenation, directed by the existing substituents as discussed in the previous section. These hypothetical aryl halide derivatives could then participate in several key cross-coupling reactions.

Potential Palladium-Catalyzed Cross-Coupling Reactions of Hypothetical Aryl Halide Derivatives:

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | C-C | Synthesis of more complex biaryl structures. |

| Heck Coupling | Alkene | C-C | Introduction of vinyl groups. |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Synthesis of aryl alkynes. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Introduction of additional amino functionalities. youtube.com |

| Stille Coupling | Organostannane Reagent (e.g., Ar'-SnR₃) | C-C | Formation of new carbon-carbon bonds. organic-chemistry.org |

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate and coupling partner. acs.org It is also important to note that the nitro group can sometimes participate in or be sensitive to palladium-catalyzed reactions, potentially leading to side products through reduction or other transformations. nih.gov

Advanced Analytical Methodologies for N Ethyl 3 3 Nitrophenyl Benzamide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like N-Ethyl-3-(3-nitrophenyl)benzamide, various chromatographic methods are employed to ensure its purity and to study its chemical behavior.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. The development of a robust HPLC method is critical for quality control and for monitoring the progress of chemical reactions involving this compound.

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of this moderately polar compound. The method development would involve the optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. Key parameters that are systematically optimized include the choice of the stationary phase, the composition of the mobile phase, the flow rate, and the detection wavelength.

Detailed Research Findings: A suitable HPLC method for this compound would likely employ a C18 column, which is a common choice for retaining non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, might be necessary to elute any more strongly retained impurities. The nitro group in the compound provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification, typically in the range of 254-280 nm.

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of known concentrations of highly purified this compound and plotting the peak area against the concentration. This allows for the precise determination of the compound's concentration in unknown samples. The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and low volatility. However, GC can be applicable for the analysis of more volatile derivatives, degradation products, or synthetic precursors of the compound.

For GC analysis of non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability. libretexts.org A common derivatization technique for compounds containing amide and nitro groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility. nih.gov

Chiral Separation Techniques for Enantiomeric Analysis (if chiral derivatives are relevant)

While this compound itself is not chiral, some of its derivatives or related compounds in a synthetic pathway could be. If a chiral center is introduced into the molecule, for instance, through modification of the ethyl group or the phenyl rings, the resulting enantiomers would need to be separated and quantified. Chiral HPLC is the most common technique for this purpose.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving the enantiomers of various benzamide (B126) derivatives. researchgate.netresearchgate.net The choice of the CSP and the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) in normal-phase mode) is crucial for achieving baseline separation of the enantiomers. researchgate.net The development of a chiral separation method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for resolution. nih.gov In some cases, stereoselective methods like the precipitation of a salt formed with a chiral counterion can also be employed for purification. google.com

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It is particularly valuable for the analysis of this compound, as it can provide not only quantitative data but also structural information for the confirmation of its identity and the identification of unknown impurities or metabolites. nih.govunipd.it

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for moderately polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecule [M+H]+. For trace analysis of nitroaromatic compounds that may have poor ionization efficiency, a derivatization step to reduce the nitro group to a more easily ionizable amine can be employed. researchgate.netrsc.org

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity. unipd.it In MS/MS, the parent ion of interest is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern is unique to the compound and can be used as a "fingerprint" for its identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used, where specific parent-to-fragment ion transitions are monitored, providing excellent sensitivity and specificity. ijper.org

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Ion (MS) | [M+H]⁺ |

| MS/MS Transition (for quantification) | Parent Ion -> Specific Fragment Ion |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Nebulizer Gas | Nitrogen |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not ideal for direct GC-MS analysis, this technique is highly relevant for the identification of its volatile metabolites or degradation products that may arise from stability studies or metabolism experiments. nih.gov

For instance, under certain conditions, the amide bond could be hydrolyzed, or the nitro group could be reduced, potentially leading to smaller, more volatile molecules. These products could be extracted from the sample matrix and analyzed by GC-MS. Similar to GC analysis, derivatization may be necessary for polar metabolites to improve their chromatographic behavior. mdpi.com The mass spectrometer provides detailed structural information on the separated components, allowing for their unambiguous identification by comparing their mass spectra to spectral libraries or through interpretation of the fragmentation patterns. researchgate.net

For the analysis of nitroaromatic compounds specifically, pre-column derivatization can be employed, followed by extraction and determination by GC with an electron capture detector (ECD) or a mass spectrometer. ykcs.ac.cn This approach enhances the sensitivity and selectivity for trace-level analysis of such compounds.

LC-NMR Coupling for On-Line Structural Elucidation

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy represents a formidable analytical tool for the on-line structural elucidation of compounds in complex mixtures. news-medical.netglobalresearchonline.net This technique, known as LC-NMR, combines the superior separation capabilities of HPLC with the unparalleled structural information provided by NMR, thereby obviating the need for tedious offline isolation of individual components. nih.govnumberanalytics.com For a compound such as this compound, LC-NMR can be instrumental in confirming its structure in a reaction mixture or identifying related impurities and degradation products.

The fundamental principle of LC-NMR involves directing the eluent from the HPLC column through a specialized flow cell positioned within the NMR spectrometer's magnet. wiley.com As the separated components pass through this cell, their NMR spectra can be acquired. This is particularly advantageous for analyzing unstable or transient species that might not survive a conventional isolation process. news-medical.net

There are several modes of operation for LC-NMR, each offering distinct advantages depending on the analytical challenge:

On-Flow (Continuous-Flow) Mode: In this mode, NMR spectra are continuously acquired as the chromatogram elutes. globalresearchonline.net This provides a real-time snapshot of the components, creating a two-dimensional dataset with retention time on one axis and the NMR spectrum on the other. While efficient for quickly screening a mixture, this mode generally suffers from lower sensitivity due to the short residence time of each analyte in the detection coil. mdpi.com

Stopped-Flow Mode: To enhance sensitivity and allow for more detailed NMR experiments (such as 2D NMR), the chromatographic flow can be temporarily halted when a peak of interest is in the flow cell. wiley.com This allows for longer acquisition times, resulting in a higher signal-to-noise ratio and the ability to perform more complex structural analysis. For this compound, a stopped-flow experiment on the main peak could provide detailed proton and carbon NMR data, confirming the connectivity of the ethyl, benzamide, and nitrophenyl moieties.

LC-SPE-NMR Mode: This advanced setup involves trapping the analyte from the HPLC eluent onto a solid-phase extraction (SPE) cartridge. The trapped compound is then eluted with a fully deuterated solvent into the NMR probe. This process effectively removes protonated HPLC solvents that can interfere with the NMR signals, leading to significantly improved spectral quality and sensitivity. news-medical.net This would be the preferred method for detecting and identifying low-concentration impurities in a sample of this compound.

The power of LC-NMR can be further augmented by coupling it with mass spectrometry (MS), creating an LC-NMR-MS system. nih.gov This provides simultaneous information on the mass-to-charge ratio, molecular formula, and detailed structural fragments for each separated component, offering a comprehensive characterization in a single analytical run. nih.gov

Research Findings

While specific LC-NMR studies focusing solely on this compound are not prevalent in the public domain, the extensive application of this technique to other benzamide derivatives and aromatic compounds provides a clear framework for its potential utility. nih.govmdpi.com Research on related structures demonstrates the ability of LC-NMR to differentiate between isomers, identify metabolites by observing structural changes to a parent drug, and characterize impurities formed during synthesis or degradation. news-medical.netnih.gov

For instance, in a hypothetical analysis of a crude synthesis product of this compound, LC-NMR could be employed to:

Confirm the identity of the main product peak: By stopping the flow at the corresponding retention time, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra could be acquired. The resulting data would be expected to match the known spectral characteristics of this compound, providing unambiguous structural confirmation.

Identify process-related impurities: Any minor peaks in the chromatogram could be similarly analyzed. For example, a peak corresponding to the unreacted starting material, 3-(3-nitrophenyl)benzoic acid, or a regioisomer could be identified by its unique NMR signature.

The data below illustrates a hypothetical scenario of using LC-NMR to analyze a sample containing this compound and a related impurity.

Table 1: Hypothetical LC-NMR Data for the Analysis of a Crude this compound Sample

| Peak | Retention Time (min) | UV λmax (nm) | Key ¹H NMR Signals (δ, ppm, in stopped-flow mode) | Tentative Identification |

| 1 | 8.5 | 254, 330 | 12.5 (s, 1H, -COOH), 8.8-7.6 (m, 8H, Ar-H) | 3-(3-Nitrophenyl)benzoic acid |

| 2 | 12.2 | 258, 335 | 8.6-7.5 (m, 8H, Ar-H), 3.5 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) | This compound |

This on-line approach significantly accelerates the process of structural elucidation in chemical research and pharmaceutical development, providing detailed insights without the need for laborious isolation procedures. mdpi.com

Molecular Interaction Studies of N Ethyl 3 3 Nitrophenyl Benzamide

Biophysical Characterization of Molecular Binding

Biophysical methods provide quantitative data on the affinity, kinetics, and energetic forces that govern the formation of a complex between a ligand and its target protein.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. researchgate.netscispace.comnih.gov In a typical SPR experiment to characterize the binding of N-Ethyl-3-(3-nitrophenyl)benzamide, a target protein would be immobilized on the surface of a sensor chip. researchgate.net The compound, dissolved in a running buffer, is then flowed over the chip surface. Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU). scispace.com

The experiment consists of an association phase, where the compound binds to the target, and a dissociation phase, where the buffer washes the compound off. scispace.com By analyzing these phases at various concentrations of the compound, key kinetic parameters can be determined:

Association rate constant (k_on): The rate at which the compound binds to the target.

Dissociation rate constant (k_off): The rate at which the compound-target complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_off to k_on. A lower K_D value signifies a higher binding affinity.

These parameters provide a detailed kinetic profile of the interaction. nih.gov

Hypothetical SPR Kinetic Data for this compound Binding to Target Protein A This table presents illustrative data.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_on) | 2.5 x 105 | M-1s-1 |

| Dissociation Rate (k_off) | 1.8 x 10-3 | s-1 |

| Equilibrium Dissociation Constant (K_D) | 7.2 | µM |

Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. news-medical.net This technique provides a complete thermodynamic profile of the molecular interaction in solution. nih.gov In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. Each injection triggers a heat change that is measured by the calorimeter.

From a single ITC experiment, several key parameters can be determined:

Binding Stoichiometry (n): The ratio of the compound to the target protein in the complex (e.g., 1:1 or 2:1). nih.gov

Binding Affinity (K_A or K_D): The strength of the interaction. harvard.edu

Enthalpy Change (ΔH): The heat absorbed or released upon binding, which provides insight into the hydrogen bonding and van der Waals interactions involved. news-medical.net

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes. nih.govharvard.edu

These thermodynamic signatures reveal the nature of the forces driving the binding interaction. news-medical.net

Hypothetical Thermodynamic Profile for this compound Binding to Target Protein A This table presents illustrative data.

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.02 | - |

| Affinity (K_D) | 6.8 | µM |

| Enthalpy Change (ΔH) | -25.5 | kJ/mol |

| Entropy Change (TΔS) | 4.2 | kJ/mol |

Enzymatic Interaction Mechanisms

To understand how this compound affects enzyme function, its inhibitory potential and the structural basis for its interaction must be investigated.

Enzyme inhibition assays are performed to quantify the potency of a compound in reducing an enzyme's catalytic activity. Two common parameters are determined:

IC_50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. The IC_50 value is dependent on factors like substrate concentration.

K_i (Inhibition constant): An intrinsic measure of the binding affinity of the inhibitor for the enzyme. Unlike the IC_50, the K_i is a thermodynamic constant that is independent of substrate concentration and provides a more absolute measure of inhibitor potency.

Determining these values involves measuring enzyme reaction rates at various concentrations of both the substrate and this compound.

Hypothetical Inhibition Data for this compound Against Enzyme X This table presents illustrative data.

| Parameter | Value | Notes |

|---|---|---|